6-(4-methyl-1,4-diazepan-1-yl)-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It is a white crystalline powder that was first synthesized in the early 1980s by Hoffmann-La Roche. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact withHistamine H1 receptors . These receptors play a crucial role in mediating physiological responses to histamine, a biogenic amine that contributes to a variety of biological processes, including inflammation, gastric acid secretion, and neurotransmission .
Mode of Action
It can be inferred from related compounds that it may act as anantagonist at its target receptor .
Biochemical Pathways
Given its potential interaction with histamine h1 receptors, it may influence pathways related toinflammatory responses and neurotransmission .
Result of Action
Based on its potential interaction with histamine h1 receptors, it may contribute to thereduction of inflammation and modulation of neurotransmission .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its well-established pharmacological profile. However, it also has some limitations, including its relatively short half-life in vivo and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724, including:
- Investigation of its potential therapeutic applications in other diseases, such as pulmonary fibrosis and chronic rhinosinusitis
- Development of more potent and selective PDE4 inhibitors based on the structure of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724
- Investigation of the potential for combination therapy with other drugs, such as corticosteroids or bronchodilators
- Development of more effective formulations for delivery to the lungs or intestines
- Investigation of the potential for 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 to modulate the gut microbiome and its effects on intestinal inflammation.
Métodos De Síntesis
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 involves a multi-step process that starts with the reaction of 2,6-dichloropurine with 4-methyl-1,4-diazepan-1-amine to yield the intermediate 6-chloro-9-(4-methyl-1,4-diazepan-1-yl)-purine. This intermediate is then reacted with sodium azide to form the corresponding azide, which is subsequently reduced with hydrogen gas over palladium on carbon to give 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 in high yield and purity.
Aplicaciones Científicas De Investigación
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been extensively studied for its potential therapeutic applications in various diseases. In asthma and COPD, it has been shown to inhibit the degradation of cyclic AMP, a key intracellular signaling molecule that regulates bronchodilation and inflammation. By doing so, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 can reduce airway hyperresponsiveness and inflammation, leading to improved lung function and symptom control. In IBD, 6-(4-methyl-1,4-diazepan-1-yl)-9H-purine 20-1724 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of intestinal inflammation.
Propiedades
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-16-3-2-4-17(6-5-16)11-9-10(13-7-12-9)14-8-15-11/h7-8H,2-6H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORCGXXBYQTHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methyl-1,4-diazepan-1-yl)-9H-purine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.